1-Benzylquinuclidin-1-ium iodide
Description
Properties
Molecular Formula |
C14H20IN |
|---|---|
Molecular Weight |
329.22 g/mol |
IUPAC Name |
1-benzyl-1-azoniabicyclo[2.2.2]octane;iodide |
InChI |
InChI=1S/C14H20N.HI/c1-2-4-14(5-3-1)12-15-9-6-13(7-10-15)8-11-15;/h1-5,13H,6-12H2;1H/q+1;/p-1 |
InChI Key |
UCMGPEMVHJEYAK-UHFFFAOYSA-M |
Canonical SMILES |
C1C[N+]2(CCC1CC2)CC3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Gaps
- Drug Development: Quinolinium chloride derivatives are utilized in high-throughput pharmaceutical pipelines , suggesting quinuclidinium analogs could follow similar pathways.
- Structural Analysis : SHELX and OLEX2 remain dominant tools for crystallographic refinement of such compounds .
- Knowledge Gaps: Limited toxicological data exist for this compound, warranting further studies on its metabolic pathways and long-term effects .
Preparation Methods
Quaternization of Quinuclidine with Benzyl Iodide
The most direct route involves the Menschutkin reaction, where quinuclidine reacts with benzyl iodide in a polar aprotic solvent.
Procedure :
- Reagents : Quinuclidine (1.0 equiv), benzyl iodide (1.2 equiv), anhydrous acetonitrile.
- Conditions : Reflux at 80°C for 12 hours under nitrogen.
- Work-up : Concentrate under reduced pressure, wash with diethyl ether, and recrystallize from ethanol/water.
Mechanism :
Quinuclidine’s tertiary nitrogen undergoes nucleophilic attack on the electrophilic benzyl iodide, forming the quaternary ammonium ion. The reaction follows second-order kinetics, with rate dependence on both reactants.
Characterization :
One-Pot Synthesis from Benzaldehyde and Quinuclidine
A cost-effective method avoids pre-synthesized benzyl iodide by generating it in situ from benzaldehyde.
Procedure (adapted from CN112723982B):
- Reagents : Benzaldehyde (1.0 equiv), iodine (1.5 equiv), quinuclidine (1.0 equiv), phosphorous acid (H3PO3, 2.0 equiv), dimethyl sulfoxide (DMSO).
- Conditions : Heat at 60°C for 6 hours under argon.
- Work-up : Quench with Na2S2O3, extract with ethyl acetate, dry over Na2SO4, and purify via column chromatography (SiO2, CH2Cl2/MeOH 10:1).
Mechanism :
Benzaldehyde undergoes iodination via H3PO3-mediated reduction of iodine, forming benzyl iodide intermediate. Subsequent quaternization with quinuclidine yields the product.
Advantages :
Halide Exchange from 1-Benzylquinuclidin-1-ium Chloride
For laboratories with chloride precursors, metathesis with potassium iodide provides an alternative.
Procedure :
- Reagents : 1-Benzylquinuclidin-1-ium chloride (1.0 equiv), KI (3.0 equiv), methanol.
- Conditions : Stir at 25°C for 24 hours.
- Work-up : Filter precipitate, wash with cold methanol, and dry under vacuum.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Cost | Scalability | Purity (HPLC) |
|---|---|---|---|---|
| Quaternization | 82–89 | High | Moderate | ≥98% |
| One-Pot Synthesis | 76–94 | Low | High | ≥95% |
| Halide Exchange | 95–98 | Medium | High | ≥99% |
Key Observations :
- The one-pot method excels in cost and scalability but requires careful control of iodination conditions.
- Halide exchange offers near-quantitative yields but necessitates pre-formed chloride salts.
Characterization and Analytical Data
Spectroscopic Properties
Q & A
Basic: What are the key considerations for synthesizing 1-Benzylquinuclidin-1-ium iodide in high purity?
Methodological Answer:
Synthesis of this compound requires precise control of quaternization conditions. A typical approach involves reacting quinuclidine with benzyl iodide in a polar aprotic solvent (e.g., acetonitrile) under inert atmosphere. Key considerations include:
- Stoichiometric ratios : Excess benzyl iodide ensures complete quaternization.
- Temperature : Reactions often proceed at 60–80°C for 12–24 hours to maximize yield.
- Purification : Recrystallization from ethanol/ethyl acetate mixtures removes unreacted precursors. Validate purity via NMR (¹H/¹³C) and elemental analysis .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzyl and quinuclidinium moieties. Anionic iodide can be detected via ion chromatography.
- X-ray Diffraction : Single-crystal X-ray analysis resolves the ionic lattice structure. Use SHELXL for refinement, ensuring anisotropic displacement parameters are modeled for heavy atoms (e.g., iodine) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .
Advanced: How can SHELXL be utilized to address anisotropic displacement parameters in the crystal structure refinement of this compound?
Methodological Answer:
SHELXL refines anisotropic displacement parameters (ADPs) by modeling thermal motion ellipsoids for each atom. For iodide ions, which exhibit significant anisotropy due to their large atomic radius:
- Apply the
ANIScommand to refine ADPs. - Validate using the
DELUandSIMUrestraints to prevent over-parameterization. - Cross-check residual electron density maps to identify misplaced atoms or solvent effects. Recent SHELXL updates improve handling of twinned or disordered data .
Advanced: What strategies resolve contradictory crystallographic data when determining the structure of this compound?
Methodological Answer:
Contradictions often arise from:
- Twinning : Use the
TWINcommand in SHELXL to model twinned domains. Verify with the Hooft parameter or R-factor ratio. - Disorder : Apply
PARTandSUMPcommands to split disordered benzyl groups into multiple positions. - Data Quality : Ensure high-resolution data (≤0.8 Å) and redundancy (≥4) to minimize errors. Tools like WinGX integrate validation metrics (e.g., Rint, completeness) .
Basic: What are the primary applications of this compound in materials science research?
Methodological Answer:
This compound is studied for:
- Ionic Liquids : As a cationic component in conductive electrolytes for batteries.
- Catalysis : Stabilizing transition-metal complexes in cross-coupling reactions.
- Membrane Technologies : Facilitating iodide transport in electrochemical cells, analogous to hydrogen iodide decomposition in thermochemical processes .
Advanced: How can computational modeling complement experimental studies on the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry using Gaussian or ORCA to predict bond lengths/angles. Compare with X-ray data to validate models.
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water or DMSO) to study aggregation behavior.
- Reactivity Predictions : Use Frontier Molecular Orbital (FMO) theory to identify nucleophilic/electrophilic sites for substitution reactions .
Advanced: How should researchers design experiments to study the thermal decomposition of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (5–10°C/min in N2). Identify decomposition onset temperatures.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Capture volatile byproducts (e.g., benzyl iodide or quinuclidine).
- In Situ XRD : Monitor structural changes during decomposition. Design reactors with quartz windows for real-time data collection, inspired by membrane reactor setups for hydrogen iodide studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
